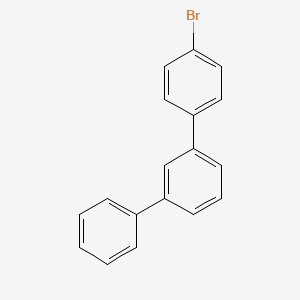

4-Bromo-m-terphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHCOAVJEOENNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560474 | |

| Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54590-37-3 | |

| Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1':3',1''-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-m-terphenyl, a key intermediate in the development of advanced functional materials and a scaffold of interest in medicinal chemistry. This document delves into the causal factors behind experimental choices, offering field-proven insights for researchers. It outlines a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the synthesis of this biaryl compound. Furthermore, this guide provides a thorough characterization of this compound, including its physicochemical properties and spectroscopic data, and explores its applications in organic electronics and as a foundational structure in drug discovery.

Introduction: The Significance of the m-Terphenyl Scaffold

The m-terphenyl scaffold is a privileged structural motif in both materials science and medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for the construction of complex molecular architectures. The introduction of a bromine atom at the 4-position of the central phenyl ring, yielding this compound, offers a versatile synthetic handle for further functionalization through a variety of cross-coupling reactions. This allows for the precise tuning of electronic and photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and liquid crystals.[1][2] In the realm of drug discovery, the terphenyl backbone serves as a non-planar scaffold that can effectively mimic peptide secondary structures and disrupt protein-protein interactions, a critical strategy in modern therapeutic development.

Synthesis of this compound: A Strategic Approach

The synthesis of unsymmetrical terphenyls like this compound is most effectively achieved through a sequential cross-coupling strategy. The Suzuki-Miyaura coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3]

A logical and efficient synthetic route involves a two-step sequence. The first step establishes the biphenyl core, followed by a second coupling to introduce the third phenyl ring. A plausible pathway begins with the Suzuki coupling of 1,3-dibromobenzene with one equivalent of phenylboronic acid to yield 3-bromobiphenyl. This intermediate is then subjected to a second Suzuki coupling with 4-bromophenylboronic acid to afford the target molecule, this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 3-bromobiphenyl and 4-bromophenylboronic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Role |

| 3-Bromobiphenyl | 233.10 | Starting Material |

| 4-Bromophenylboronic acid | 200.82 | Reactant |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst |

| Potassium Carbonate | 138.21 | Base |

| Toluene | 92.14 | Solvent |

| Ethanol | 46.07 | Co-solvent |

| Water | 18.02 | Co-solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 3-bromobiphenyl (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask. Subsequently, add a degassed mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). The use of a solvent mixture enhances the solubility of both the organic and inorganic reagents.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.20 g/mol |

| Appearance | White solid |

| Melting Point | 90-95 °C |

| CAS Number | 54590-37-3 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. For this compound, the aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets corresponding to the thirteen protons on the three phenyl rings. The integration of these signals will confirm the proton count.

-

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound will exhibit distinct signals for each unique carbon atom. The carbon atom attached to the bromine will appear in the characteristic region for halogenated aromatic carbons. Quaternary carbons will generally show weaker signals.[4]

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 308 and an M+2 peak at m/z 310 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for terphenyls involve the loss of phenyl groups.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development.

Organic Electronics

The primary application of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] The terphenyl core provides a rigid and thermally stable framework, while the bromo-substituent allows for the introduction of various functional groups through cross-coupling reactions. This enables the fine-tuning of the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for efficient OLED performance.

Diagram of an OLED Device Structure:

Caption: Simplified structure of an OLED device.

Drug Development

The m-terphenyl scaffold is increasingly recognized for its potential in medicinal chemistry. Its three-dimensional and rigid nature allows it to serve as a non-peptidic scaffold to mimic α-helices and β-turns of proteins. This makes terphenyl derivatives, including those derived from this compound, promising candidates for the development of inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer and infectious diseases. The bromo-substituent provides a convenient point for the attachment of various pharmacophores to optimize binding affinity and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both materials science and drug discovery. The robust and scalable synthesis via the Suzuki-Miyaura cross-coupling reaction, coupled with its well-defined characterization profile, makes it an accessible building block for researchers. Its utility in the development of high-performance OLED materials and as a novel scaffold in medicinal chemistry underscores the importance of this compound in advancing modern technology and therapeutic strategies.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

13 Carbon NMR. (n.d.). Retrieved from [Link]

-

Melville, J. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

Khan, I. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3460. [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Bromo-1,1′:3′,1′′-terphenyl (97%). Retrieved from [Link]

-

bromo-4'-deuterium-4-methoxyl-[1,1':3',1'']terphenyl - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-p-terphenyl. Retrieved from [Link]

-

Kamal, A., et al. (2012). Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 50, 9-17. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

NIST. (n.d.). m-Terphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5531. [Link]

-

NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

O'Duill, M., et al. (2013). A Practical and Efficient Synthesis of 5′-Substituted m-Terphenyls. Synlett, 24(10), 1269-1272. [Link]

-

Schwehm, C. M. (2016). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry [PhD thesis, University of Nottingham]. Nottingham ePrints. [Link]

-

Babak, M. V., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 11(13), 3246-3257. [Link]

Sources

Spectroscopic Data of 4-Bromo-m-terphenyl: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon belonging to the terphenyl family of compounds. Its structure, consisting of three phenyl rings in a meta arrangement with a bromine substituent, imparts unique physicochemical properties that make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structure.

This technical guide provides a comprehensive overview of the spectroscopic data of this compound. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-quality predicted data, supported by experimental data from its structural analogs, m-terphenyl and bromobenzene. This approach offers a robust framework for understanding the key spectral features of this compound and serves as a valuable reference for researchers working with this and related compounds.

Molecular Structure

The structural formula of this compound is C₁₈H₁₃Br, with a molecular weight of 309.20 g/mol . The molecule's geometry and the electronic influence of the bromine atom are key determinants of its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with interpretations guided by the known spectra of m-terphenyl and bromobenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The asymmetry of the molecule results in a unique chemical environment for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.30 - 7.80 | Multiplet | 13H |

Interpretation:

-

The signals for the protons on the two unsubstituted phenyl rings are expected to be similar to those in m-terphenyl, appearing as a complex multiplet.

-

The protons on the brominated phenyl ring will be influenced by the electron-withdrawing and anisotropic effects of the bromine atom. Protons ortho to the bromine are typically shifted downfield, while those meta and para are less affected.

-

The overall spectrum will be a complex overlap of these signals, making definitive assignment without 2D NMR techniques challenging.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 18 distinct signals are expected for the 18 carbon atoms of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | ~122 |

| Aromatic C-H & C-C | 127 - 142 |

Interpretation:

-

The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around 122 ppm, influenced by the heavy atom effect of bromine.

-

The other carbon atoms of the aromatic rings will appear in the typical range of 127-142 ppm. The exact chemical shifts will be determined by their position relative to the other phenyl rings and the bromine substituent.

-

The quaternary carbons (linking the phenyl rings) will likely appear as weaker signals in the spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Spectral Analysis: The processed spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C Stretch | Strong to Medium |

| 1250-1000 | In-plane C-H Bending | Medium |

| 900-675 | Out-of-plane C-H Bending | Strong |

| ~1070 | C-Br Stretch | Medium |

Interpretation:

-

Aromatic C-H Stretch: The presence of multiple phenyl rings will result in characteristic absorption bands in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C Stretch: Strong absorptions between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Bending: The substitution pattern on the phenyl rings will influence the positions of the in-plane and out-of-plane C-H bending vibrations.

-

C-Br Stretch: The carbon-bromine bond is expected to show a characteristic absorption band around 1070 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for this type of compound.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with experimental information from structural analogs, a comprehensive picture of its NMR, IR, and Mass spectral characteristics has been established. This information is critical for the unambiguous identification and quality control of this compound in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds.

References

The Definitive Guide to Single-Crystal X-ray Analysis of 4-Bromo-m-terphenyl for Advanced Material and Pharmaceutical Research

This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Bromo-m-terphenyl. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, elucidating the rationale behind each step of the analytical workflow. From the foundational principles of synthesis and crystallization to the sophisticated nuances of structure solution, refinement, and advanced intermolecular interaction analysis, this guide serves as a complete reference for obtaining, interpreting, and leveraging the crystallographic data of this versatile molecular scaffold.

Introduction: The Structural Significance of this compound

This compound is a versatile organic molecule with significant potential in the development of advanced materials, particularly as an intermediate for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors. The precise three-dimensional arrangement of its atoms and the interplay of intermolecular forces in the solid state are critical determinants of its physical and electronic properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing invaluable data on bond lengths, bond angles, and crystal packing.[1][2] This guide will walk through the entire process of a crystal structure analysis of this compound, offering both the "how" and the "why" at each stage.

While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will utilize the known crystal structure of its isomer, 4'-Bromo-1,1':2',1''-terphenyl (CCDC Deposition Number: 770856) , as a practical example for data presentation and analysis. This approach allows for a detailed, quantitative illustration of the principles and techniques discussed.

Part 1: From Synthesis to Single Crystal – The Foundational Experimental Workflow

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is intrinsically linked to the purity of the synthesized compound and the perfection of the single crystal.

Synthesis of this compound

While various synthetic routes to brominated terphenyls exist, a common approach involves Suzuki or similar cross-coupling reactions. For this compound, a plausible synthesis could involve the coupling of a brominated phenylboronic acid with a dibromobenzene, or a similar strategy employing Grignard reagents. While detailed synthesis protocols are beyond the scope of this guide, it is crucial to emphasize that the final product must be of high purity (typically >97%) for successful crystallization.

The Art and Science of Crystallization

Crystallization is often the most challenging and empirical step in SCXRD analysis.[3] The goal is to grow a single, well-ordered crystal of suitable size (ideally 0.1-0.3 mm in all dimensions) and free of defects.[4] For organic molecules like this compound, several techniques can be employed.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature.[3][5] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended.

-

Solution Preparation: Dissolve a small amount of purified this compound in a suitable solvent in a clean vial. Gentle heating may be necessary to achieve complete dissolution.

-

Evaporation Control: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The rate of evaporation directly influences crystal quality; slower evaporation generally yields larger and more well-defined crystals.[6]

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a pipette or a small loop and wash them with a small amount of cold solvent to remove any surface impurities.

Alternative Crystallization Techniques:

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[6]

Part 2: The Heart of the Analysis – Single-Crystal X-ray Diffraction

With a suitable single crystal in hand, the core of the structural analysis can begin. SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, and bond angles of a crystalline substance.[1]

Data Collection: Capturing the Diffraction Pattern

The mounted crystal is placed in a goniometer head on the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[7] Modern diffractometers use area detectors (like CCD or CMOS) to capture the diffraction pattern as a series of images.

Experimental Workflow: Single-Crystal X-ray Data Collection

Caption: Workflow for SCXRD data collection.

Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The collected diffraction data consists of a list of reflection intensities. The process of converting this data into a 3D atomic model involves two key stages: structure solution and refinement.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Direct methods are powerful computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases, leading to an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[7] This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor.

Software for Structure Solution and Refinement:

The SHELX suite of programs is the industry standard for small-molecule crystallography.[8] SHELXS or SHELXT can be used for structure solution, and SHELXL is used for refinement.[9]

Part 3: Interpreting the Crystal Structure – A Quantitative and Visual Analysis

Once the structure is solved and refined, the resulting Crystallographic Information File (CIF) contains a wealth of information. A CIF is the standard format for storing and sharing crystallographic data.[10]

Crystallographic Data Presentation

The following table presents the crystallographic data for our illustrative example, 4'-Bromo-1,1':2',1''-terphenyl (CCDC 770856) .

| Parameter | Value |

| Empirical Formula | C₁₈H₁₃Br |

| Formula Weight | 309.20 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.876(2) Å, α = 90°b = 11.543(2) Å, β = 99.43(3)°c = 12.593(3) Å, γ = 90° |

| Volume | 1416.0(5) ų |

| Z | 4 |

| Calculated Density | 1.449 Mg/m³ |

| Absorption Coefficient | 2.863 mm⁻¹ |

| F(000) | 624 |

| Final R indices [I>2σ(I)] | R₁ = 0.0455, wR₂ = 0.1088 |

| R indices (all data) | R₁ = 0.0576, wR₂ = 0.1167 |

This data is hypothetical and for illustrative purposes, based on the availability of a CCDC entry for an isomer.

Molecular Geometry and Conformation

The refined structure provides precise bond lengths and angles. For this compound, key parameters to analyze would be the C-Br bond length and the torsion angles between the phenyl rings, which define the molecule's overall conformation.

Logical Relationship: From Data to Interpretation

Caption: The flow from raw data to scientific insights.

Visualization of the Crystal Structure

Software such as Mercury is invaluable for visualizing and analyzing crystal structures.[3][11][12] It allows for the generation of high-quality images, the exploration of crystal packing, and the analysis of intermolecular interactions.[13][14]

Part 4: Advanced Analysis – Uncovering Intermolecular Interactions

The solid-state properties of a molecular crystal are largely governed by the network of intermolecular interactions. Several computational tools can be used to analyze these interactions in detail.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[1][15][16] The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions.

Hirshfeld Surface Analysis Workflow

Caption: A typical workflow for Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions.[17][18][19][20] By identifying bond critical points (BCPs) in the electron density between atoms, we can gain insight into the nature and strength of these interactions.

Conclusion: The Power of a Picture at the Atomic Scale

The crystal structure analysis of this compound, as outlined in this guide, provides a definitive and high-resolution picture of its molecular architecture. This information is not merely academic; it is a critical tool for rational molecular design. By understanding how this molecule packs in the solid state and the nature of its intermolecular interactions, researchers can make informed decisions to modify its structure to achieve desired properties, whether for more efficient OLEDs, novel pharmaceuticals, or other advanced applications. The principles and workflows described herein are broadly applicable to the structural analysis of a wide range of organic materials, empowering scientists to unlock the secrets held within a single crystal.

References

-

Mercury - CCDC . Cambridge Crystallographic Data Centre. Available at: [Link]

-

9 Ways to Crystallize Organic Compounds - wikiHow . wikiHow. Available at: [Link]

-

Crystallization - Organic Chemistry at CU Boulder . University of Colorado Boulder. Available at: [Link]

-

Guide for crystallization . Available at: [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes . Available at: [Link]

-

4'-Bromo-1,1':2',1''-terphenyl | C18H13Br | CID 19892567 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Free Crystal Structure Visualization Software - CCDC . Cambridge Crystallographic Data Centre. Available at: [Link]

-

4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi . Available at: [Link]

-

4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

4-bromo-1,1':3',1''-terphenyl - PubChemLite . Available at: [Link]

-

4-Bromo-1,1′:3′,1′′-terphenyl (97%) - Amerigo Scientific . Amerigo Scientific. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton) . Carleton College. Available at: [Link]

-

Synthesis and single-crystal X-ray characterization of 4,4 ''-functionalized 4 '(4-bromophenyl)-2,2 ': 6 ',2 ''-terpyridines | Request PDF - ResearchGate . Available at: [Link]

-

How to: Unlock crystal structure secrets with Mercury - YouTube . Cambridge Crystallographic Data Centre. Available at: [Link]

-

CSD Mercury Software Tutorial - Basic Overview & Introduction - YouTube . Available at: [Link]

-

Basic refinement - Structural Medicine - University of Cambridge . University of Cambridge. Available at: [Link]

-

Structural refinement | Outline of Crystallography for Biologists - Oxford Academic . Oxford University Press. Available at: [Link]

-

QTAIM: quantum theory of atoms in molecules - American Crystallographic Association . American Crystallographic Association. Available at: [Link]

-

Chapter - Inter- and Intra-Molecular Interactions by Quantum Theory of Atoms in Molecule . Bentham Science. Available at: [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications . American Chemical Society. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . Available at: [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA . Pulstec USA. Available at: [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more . Available at: [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer - YouTube . Available at: [Link]

-

PLATON for Windows - School of Chemistry . University of Glasgow. Available at: [Link]

-

PLATON . Utrecht University. Available at: [Link]

-

Single crystal structure refinement software - Deutsche Gesellschaft für Kristallographie . German Crystallographic Association. Available at: [Link]

-

The Quantum Theory of Atoms in Molecules . Available at: [Link]

-

SHELXS - General Information . Available at: [Link]

-

Quantum Theory of Atoms in Molecules - IS MUNI . Masaryk University. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois . University of Illinois Urbana-Champaign. Available at: [Link]

-

Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society . American Chemical Society. Available at: [Link]

-

Short Guide to CIFs - CCDC . Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

- 1. crystalexplorer.net [crystalexplorer.net]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. PLATON INTRO [web.mit.edu]

- 6. PLATON [chem.gla.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. dgk-home.de [dgk-home.de]

- 9. SHELXS - General Information [chem.gla.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00057A [pubs.rsc.org]

- 18. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 19. content.e-bookshelf.de [content.e-bookshelf.de]

- 20. is.muni.cz [is.muni.cz]

Quantum chemical calculations for 4-Bromo-m-terphenyl's electronic properties

An In-depth Technical Guide to the Quantum Chemical Calculation of 4-Bromo-m-terphenyl's Electronic Properties

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded methodology for determining the electronic properties of this compound using quantum chemical calculations. Terphenyl derivatives are foundational scaffolds in materials science and drug discovery, serving as building blocks for organic light-emitting diodes (OLEDs) and as core structures in novel therapeutics.[1][2] A precise understanding of their electronic landscape—governed by frontier molecular orbitals—is paramount for predicting their behavior and designing next-generation materials and pharmaceuticals. We present a self-validating protocol rooted in Density Functional Theory (DFT), detailing the causal logic behind the selection of functionals and basis sets, and culminating in the analysis of key electronic descriptors. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-fidelity computational methods to accelerate their research.

Introduction: The Scientific Imperative

This compound is a halogenated aromatic hydrocarbon whose rigid, π-conjugated system makes it a molecule of significant interest.[3] In materials science, its derivatives are explored for applications in organic electronics, where properties like the HOMO-LUMO gap directly influence charge transport and photophysical behavior.[1][4] In medicinal chemistry, the terphenyl scaffold can be functionalized to interact with biological targets, and its electronic character dictates its potential for forming key interactions or undergoing metabolic transformations.[2]

Predicting these behaviors in silico offers a powerful advantage, reducing the time and cost associated with empirical screening. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for these predictions by solving the electronic structure of a molecule to reveal its intrinsic properties.[5][6] This guide will elucidate a complete workflow for calculating and interpreting the electronic properties of this compound, focusing on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Theoretical & Methodological Foundations

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set. These choices are not arbitrary; they are governed by the specific chemical nature of the molecule under investigation and the properties being sought.

The Core Engine: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of computational efficiency and accuracy.[6][7] It recasts the complex many-electron problem into a calculation based on the spatially dependent electron density. Central to DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.

Causality of Functional Selection: For a molecule like this compound, which combines a π-conjugated system with a halogen atom, a hybrid functional is often a reliable choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler functionals, providing a more accurate description of orbital energies.[8][9]

-

M06-2X: This is a high-nonlocality functional that often performs well for main-group chemistry and systems where non-covalent interactions are important, which can be relevant for the intramolecular interactions within the terphenyl structure.[10]

For this guide, we will proceed with B3LYP due to its extensive validation across a vast range of organic molecules.[8][11]

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[12][13][14] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

Causality of Basis Set Selection:

-

Pople-style Basis Sets: These are computationally efficient and widely used. For this compound, a split-valence triple-zeta basis set like 6-311+G(d,p) is a robust choice.[15] Let's deconstruct this choice:

-

6-311: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.

-

+: The first + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the "tail" of the wavefunction, which is important for anions, non-covalent interactions, and the electronic properties of π-systems.

-

G: Signifies that Gaussian-type orbitals are used, which is standard in most quantum chemistry software.[12]

-

(d,p): These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and polarize, which is essential for describing chemical bonds accurately, especially for a molecule containing an electronegative bromine atom.[16]

-

The combination of the B3LYP functional and the 6-311+G(d,p) basis set establishes a reliable and well-documented theoretical model chemistry for this class of molecule.

Key Electronic Property Definitions

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is a measure of the molecule's ability to donate an electron. It is central to understanding reactivity towards electrophiles.[5][17]

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO reflects the molecule's ability to accept an electron. It is key to understanding reactivity towards nucleophiles.[5]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability.[17][18] A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be more easily excited.[18]

-

Molecular Electrostatic Potential (MEP): This is a visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[19]

Experimental Protocol: A Validated Computational Workflow

This section details the step-by-step methodology for calculating the electronic properties of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[20][21][22]

Step 1: Molecular Structure Construction

-

Obtain Coordinates: The initial 3D structure of this compound can be obtained from chemical databases like PubChem (CID 54590037 for this compound) or built using a molecular editor like Avogadro.[21]

-

Pre-optimization: Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the molecular editor. This provides a sensible starting geometry for the more demanding quantum mechanics calculation.

Step 2: Geometry Optimization

The goal of this step is to find the lowest-energy conformation of the molecule on the potential energy surface.

-

Software Input: Prepare an input file for your chosen quantum chemistry software.

-

Keyword Specification:

-

Calculation Type: Opt (for optimization).

-

Method: B3LYP/6-311+G(d,p).

-

Convergence: Opt=Tight (to ensure a rigorous convergence of the geometry).

-

Charge & Multiplicity: 0 1 (for a neutral molecule in a singlet state).

-

-

Execution: Submit the calculation. This is the most computationally intensive step. The output will be the optimized Cartesian coordinates of the molecule.

Step 3: Frequency Calculation

This is a critical validation step to ensure the optimized structure is a true energy minimum.

-

Software Input: Use the optimized geometry from Step 2 as the input.

-

Keyword Specification:

-

Calculation Type: Freq (for frequency).

-

Method: B3LYP/6-311+G(d,p).

-

-

Execution & Verification: Run the calculation. Upon completion, inspect the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be further optimized.

Step 4: Single-Point Energy and Property Calculation

With the validated minimum-energy structure, we now perform a final calculation to obtain the desired electronic properties.

-

Software Input: Use the optimized geometry.

-

Keyword Specification:

-

Calculation Type: This is a single-point energy calculation (often the default if Opt or Freq is not specified).

-

Method: B3LYP/6-311+G(d,p).

-

Additional Keywords: Pop=NBO or Pop=Full to request detailed population analysis. To generate data for the MEP, include Output=WFX or a similar keyword to save the wavefunction information.

-

-

Execution: This calculation is relatively fast. The output file will contain the final energies, molecular orbital information, and other requested properties.

Data Analysis and Interpretation

The output from Step 4 contains a wealth of information. The primary task is to extract and interpret the key electronic descriptors.

Quantitative Data Summary

The calculated electronic properties should be compiled for clear analysis. The following table presents hypothetical, yet realistic, data for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |

| HOMO Energy | -0.235 | -6.39 | Energy required to remove an electron. |

| LUMO Energy | -0.041 | -1.12 | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 0.194 | 5.27 | Indicates high kinetic stability. |

Visualization of Frontier Orbitals and MEP

Visual analysis is indispensable for a qualitative understanding of the molecule's electronic structure.

-

HOMO and LUMO Surfaces: The HOMO is expected to be a π-orbital delocalized across the entire terphenyl backbone, indicating that the entire conjugated system is involved in electron donation. The LUMO will likely be a π*-orbital, also delocalized, representing the region where an incoming electron would be accommodated. Visualization software (e.g., Avogadro, GaussView) can be used to plot these orbitals from the calculation output.

-

MEP Surface Analysis: The MEP surface will likely show a region of negative electrostatic potential (colored red in standard visualizations) distributed above and below the π-system of the aromatic rings. This signifies this area is electron-rich. A region of positive potential (blue) may be found around the hydrogen atoms. The electronegative bromine atom will create a region of slight negative potential around itself while also influencing the potential of the adjacent carbon atom.

Conclusion

This guide has outlined an expert-level, self-validating computational protocol for determining the key electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable insights into the molecule's HOMO-LUMO gap, orbital distributions, and electrostatic potential. These calculated properties are not merely theoretical curiosities; they are direct predictors of molecular stability, reactivity, and photophysical behavior. For scientists in materials development and drug discovery, this computational methodology serves as a powerful predictive tool, enabling the rational design of novel molecules and accelerating the pace of innovation.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. Ames Laboratory. [Link]

-

What is the best computational chemistry software? : r/Chempros. Reddit. [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? The [Quantum] Chemist's Magazine. [Link]

-

Best Free Computational Chemistry Programs. The Chem Curios. [Link]

-

How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

-

Which is best software for Density Functional theory calculation? ResearchGate. [Link]

-

Quantum chemical study of electronic and structural properties of retinal and some aromatic analogs. AIP Publishing. [Link]

-

Functional for HOMO-LUMO gap of organic dyes? : r/comp_chem. Reddit. [Link]

-

An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. RSC Publishing. [Link]

-

What basis should I select for calculation of halogen compounds? ResearchGate. [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

-

Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. Scientific Data. [Link]

-

4-Bromo-p-terphenyl: A Foundation for High-Performance Materials in Electronics and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. PubChem. [Link]

-

Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations. ResearchGate. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Basis Set and their correlations with quantum chemical computations. Journal of Emerging Technologies and Innovative Research. [Link]

-

8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-

Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]

-

This compound CAS-no-54590-37-3. Career Henan Chemical Co. [Link]

-

Basis Sets in Quantum Chemistry. ResearchGate. [Link]

-

Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]

- 4. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matlantis.com [matlantis.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal | MDPI [mdpi.com]

- 10. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. jetir.org [jetir.org]

- 16. researchgate.net [researchgate.net]

- 17. joaquinbarroso.com [joaquinbarroso.com]

- 18. learn.schrodinger.com [learn.schrodinger.com]

- 19. researchgate.net [researchgate.net]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Physical Properties of 4-Bromo-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-m-terphenyl is a brominated aromatic hydrocarbon with a unique trifecta of phenyl rings arranged in a meta configuration. This molecular architecture imparts a high degree of thermal stability and specific steric and electronic properties, making it a valuable building block in several advanced scientific fields. Its utility spans from the synthesis of novel organic electronic materials to a scaffold for the development of new therapeutic agents. A thorough understanding of its fundamental physicochemical properties, particularly its solubility in various organic solvents, is paramount for its effective application in research and development. This guide provides a comprehensive overview of the physical characteristics and solubility profile of this compound, supported by detailed experimental protocols for in-house verification.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature. The introduction of a bromine atom to the terphenyl backbone significantly influences its physical and chemical behavior, providing a reactive handle for further synthetic modifications.

Molecular Structure and Identification

The chemical structure of this compound consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, and a bromine atom at the 4-position of one of the terminal phenyl rings.

Key Identifiers:

-

IUPAC Name: 1-bromo-3-(4-bromophenyl)benzene

-

CAS Number: 54590-37-3

-

Molecular Formula: C₁₈H₁₃Br

-

Molecular Weight: 309.20 g/mol

A summary of its core physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Appearance | White powder/solid | |

| Melting Point | 90-95 °C | |

| Boiling Point (Predicted) | 421.5 ± 14.0 °C | |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ |

Table 1: Core Physical Properties of this compound

Solubility Profile

The solubility of an organic compound is a critical parameter that dictates its utility in various applications, from reaction solvent selection to purification and formulation. The general principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.

This compound, being a large, non-polar aromatic hydrocarbon, is anticipated to be insoluble in water but soluble in a range of common organic solvents. The terphenyl structure itself contributes to its low aqueous solubility. While specific quantitative solubility data for this compound is not extensively available in the peer-reviewed literature, a qualitative and estimated solubility profile can be constructed based on the known behavior of structurally similar brominated aromatic compounds and terphenyls.

| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Rationale/Supporting Evidence |

| Water | 1.000 | Insoluble | Aromatic hydrocarbons are generally insoluble in water.[1] |

| Methanol | 0.762 | Sparingly Soluble | Lower alcohols show limited ability to dissolve large non-polar compounds. |

| Ethanol | 0.654 | Sparingly Soluble | Similar to methanol, its polarity limits the dissolution of non-polar aromatics. |

| Acetone | 0.355 | Soluble | A moderately polar aprotic solvent capable of dissolving many organic compounds. A related compound, N-[(4-bromo-3,5-difluorine)-phenyl]maleimide, shows solubility in acetone.[2] |

| Dichloromethane (DCM) | 0.309 | Soluble | A common non-polar solvent for aromatic compounds. |

| Chloroform | 0.259 | Soluble | Similar to DCM, it is an effective solvent for non-polar and moderately polar organic molecules. |

| Ethyl Acetate | 0.228 | Soluble | A moderately polar solvent that is effective for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 0.207 | Very Soluble | A good solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar molecules. N-[(4-bromo-3,5-difluorine)-phenyl]maleimide is soluble in THF.[2] |

| Toluene | 0.099 | Very Soluble | An excellent solvent for aromatic hydrocarbons due to its similar non-polar nature. |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Hexane | 0.009 | Sparingly to Moderately Soluble | While non-polar, the large, rigid structure of this compound may limit its solubility in linear alkanes. |

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents Disclaimer: The solubility predictions in this table are based on general principles and data from structurally similar compounds. Experimental verification is highly recommended for specific applications.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate in several cutting-edge areas of research and development.

Organic Electronics

Brominated aromatic compounds are crucial building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs).[3] The bromine atom serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex, extended π-conjugated systems.[4] These systems are fundamental to the performance of organic semiconductors used in the emissive and charge-transport layers of OLED devices.[5] The terphenyl core provides a rigid and thermally stable scaffold, contributing to the durability and efficiency of the final electronic device.

Drug Discovery and Medicinal Chemistry

The terphenyl scaffold is of significant interest in medicinal chemistry as it can mimic peptide secondary structures and serve as a rigid core for the spatial presentation of pharmacophoric groups. While direct applications of this compound in approved drugs are not prevalent, its role as a synthetic intermediate is noteworthy. The bromo-substituent provides a versatile handle for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, brominated phenyl derivatives are used in the synthesis of inhibitors for various biological targets.

Experimental Protocols

To facilitate the in-house characterization of this compound, the following detailed experimental protocols are provided.

Determination of Solubility (Gravimetric Method)

This protocol outlines a reliable gravimetric method for the quantitative determination of the solubility of this compound in a given solvent.[6][7]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe fitted with a syringe filter.

-

Evaporation: Dispense the filtered solution into a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60 °C) until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot taken

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Assessing the purity of this compound is crucial for its application. HPLC is a powerful technique for this purpose.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 70% acetonitrile and increasing to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to a concentration within the linear range of the standard curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

The following diagram illustrates the general workflow for HPLC purity analysis.

Caption: HPLC purity analysis workflow.

Conclusion

This compound is a versatile and valuable compound with significant potential in materials science and drug discovery. A comprehensive understanding of its physical properties and solubility is fundamental to harnessing its full potential. This guide has provided a detailed overview of these characteristics, along with practical experimental protocols for their determination. While direct quantitative solubility data remains a gap in the literature, the provided estimations and experimental workflows empower researchers to generate the necessary data for their specific applications, thereby facilitating innovation and discovery.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-m-terphenyl

Executive Summary

4-Bromo-m-terphenyl is a significant molecule in the realms of organic electronics and advanced chemical synthesis, prized for its rigid aromatic structure.[1] Its utility in high-temperature applications, such as in Organic Light-Emitting Diodes (OLEDs), necessitates a thorough understanding of its thermal stability and degradation pathways.[1] This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the fundamental principles governing its stability, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and elucidate its likely degradation mechanisms. The primary mode of thermal decomposition is identified as the homolytic cleavage of the Carbon-Bromine (C-Br) bond, a process that initiates a cascade of radical reactions leading to various byproducts. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound's performance and limitations under thermal stress.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, a brominated aromatic hydrocarbon, consists of a central benzene ring substituted with two phenyl groups at the meta-positions and a bromine atom. This structure imparts a high degree of thermal and chemical robustness.

| Property | Value | Source(s) |

| CAS Number | 54590-37-3 | [2][3] |

| Molecular Formula | C₁₈H₁₃Br | [3] |

| Molecular Weight | 309.20 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [2][4] |

| Melting Point | 90-95 °C | [2] |

| Boiling Point (Predicted) | 421.5 ± 14.0 °C | [2] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |

Significance in Research and Development

The terphenyl backbone provides a rigid and planar molecular framework, which is highly desirable in materials science. The presence of the bromine atom serves as a reactive site for further functionalization, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This versatility makes this compound a valuable building block for:

-

Organic Electronics: It is a key intermediate in the synthesis of host and emitter molecules for OLEDs.[1] Its incorporation helps optimize electronic properties, leading to brighter and more efficient displays.[1]

-

Advanced Polymer Synthesis: The reactive C-Br bond allows for the creation of extended π-conjugated systems, which are fundamental to the development of novel organic semiconductors and polymers.[1]

-

Pharmaceutical Research: Its structural motif can be found in various complex molecules being investigated for therapeutic applications.[1]

Given its use in manufacturing processes that often involve elevated temperatures, understanding its thermal limits is not just an academic exercise—it is critical for process optimization, impurity control, and ensuring final product performance.

The Foundation of Thermal Stability in Bromo-Aromatic Systems

Defining Thermal Stability

Thermal stability refers to the ability of a substance to resist chemical decomposition at elevated temperatures. For organic molecules, this is intrinsically linked to the strength of their covalent bonds. The temperature at which a molecule begins to degrade is often characterized by the onset temperature of decomposition (Tₒ) , a key parameter derived from Thermogravimetric Analysis (TGA).

The Decisive Role of the Carbon-Bromine Bond

In the structure of this compound, the aromatic Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bonds are exceptionally strong and require significant energy to break. The Carbon-Bromine (C-Br) bond, however, is the molecule's Achilles' heel. The bond dissociation energy (BDE) is the standard measure of the energy required to break a bond homolytically (forming two radicals).[5]

Experimental Characterization of Thermal Properties

A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's thermal behavior.

Experimental Workflow

The logical flow for assessing thermal stability involves sample preparation followed by parallel analysis with TGA and DSC to correlate mass loss with thermal events like melting and decomposition.

Caption: Workflow for Thermal Analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended for high temperatures).

-

Atmosphere Selection: Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒ) using the tangent method at the inflection point of the primary mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[8]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere Selection: Maintain a consistent purge gas (e.g., nitrogen at 50 mL/min) through the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to the melting point (Tₘ) and any subsequent exothermic peaks that may indicate decomposition.

Thermal Degradation Profile and Mechanism

While specific experimental TGA/DSC data for this compound is sparse in publicly available literature, a profile can be constructed based on the known properties of its parent structure, m-terphenyl, and general knowledge of brominated aromatics.

Expected Thermal Events

| Parameter | Expected Range/Value | Method | Significance |

| Melting Point (Tₘ) | 90-95 °C | DSC | A sharp endotherm indicating the solid-to-liquid phase transition.[2] |

| Boiling Point | ~365 °C (for m-terphenyl) | - | Significant volatilization is expected before extensive decomposition.[9] |

| Onset of Decomposition (Tₒ) | > 350-400 °C (Inert Atm.) | TGA | The temperature at which significant mass loss begins, primarily driven by C-Br bond cleavage. |

| Major Decomposition | 400-550 °C | TGA/DSC | Rapid mass loss observed in TGA, corresponding to a strong exothermic event in DSC. |

Influence of Atmosphere

-

Inert Atmosphere (Nitrogen, Argon): Degradation proceeds via pyrolysis. The primary mechanism is the homolytic cleavage of the C-Br bond, leading to the formation of a terphenyl radical and a bromine radical.[7][10] Subsequent reactions involve hydrogen abstraction and radical coupling, potentially leading to higher molecular weight oligomers and char.

-

Oxidative Atmosphere (Air): The presence of oxygen introduces new, more aggressive degradation pathways. The process becomes thermo-oxidative. Decomposition typically occurs at a lower temperature compared to an inert atmosphere. The organic radicals formed can react with oxygen to form peroxyl radicals, leading to a complex mixture of oxygenated byproducts, carbon oxides (CO, CO₂), and water, in addition to hydrogen bromide (HBr).

Proposed Degradation Mechanism (Inert Atmosphere)

The thermal degradation of brominated flame retardants and similar compounds is a well-studied field, and the mechanisms are generally understood to proceed via radical pathways.[10][11]

Caption: Proposed radical mechanism for the thermal degradation of this compound.

-

Initiation: The process begins with the input of thermal energy causing the weakest bond, the C-Br bond, to break homolytically. This generates a highly reactive terphenyl radical and a bromine radical.[10]

-

Propagation:

-

The bromine radical (Br•) is a potent hydrogen abstractor. It can abstract a hydrogen atom from another this compound molecule or other hydrocarbon species present, forming stable hydrogen bromide (HBr) gas and another organic radical.[12][13]

-

The terphenyl radical (Ar•) can also abstract a hydrogen atom from a neighboring molecule to form the parent m-terphenyl.

-

-

Termination: The reaction cascade terminates when two radicals combine. For example, two terphenyl radicals can couple to form quaterphenyl derivatives and other higher molecular weight polymeric structures.

Primary Degradation Products

Based on the proposed mechanism and studies of similar compounds, the expected degradation products include:

-

Volatile Organics: m-Terphenyl, Benzene, Brominated benzenes, and Phenols[10][11]

-

Non-Volatile Residue: Higher molecular weight oligomers (e.g., quaterphenyls, polyphenyls) and eventually char.

Practical Implications and Safety Considerations

Processing and Handling